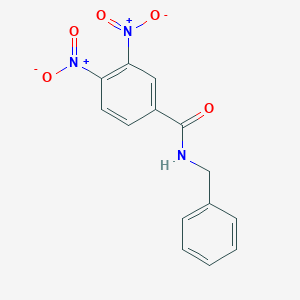

N-benzyl-3,4-dinitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-3,4-dinitrobenzamide is an organic compound belonging to the benzamide family It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide moiety and two nitro groups at the 3 and 4 positions of the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

N-benzyl-3,4-dinitrobenzamide can be synthesized through the direct condensation of 3,4-dinitrobenzoic acid and benzylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of benzylamine to form the amide bond. The reaction is usually carried out under reflux conditions in an inert solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .

化学反応の分析

Types of Reactions

N-benzyl-3,4-dinitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.

Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products Formed

Reduction: N-benzyl-3,4-diaminobenzamide.

Substitution: N-alkyl or N-aryl-3,4-dinitrobenzamide.

Oxidation: 3,4-dinitrobenzoic acid.

科学的研究の応用

N-benzyl-3,4-dinitrobenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting bacterial infections like tuberculosis.

Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: The compound and its derivatives are used to study enzyme inhibition and protein-ligand interactions.

Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of N-benzyl-3,4-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, the compound inhibits the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. The inhibition of DprE1 disrupts cell wall synthesis, leading to the death of the bacterial cells . The nitro groups play a crucial role in the compound’s binding affinity and inhibitory activity.

類似化合物との比較

N-benzyl-3,4-dinitrobenzamide can be compared with other nitrobenzamide derivatives, such as:

N-alkyl-3,5-dinitrobenzamide: Similar in structure but with different alkyl groups, these compounds also exhibit antitubercular activity.

N-benzyl-3,5-dinitrobenzamide: Differing only in the position of the nitro groups, this compound has similar applications but may exhibit different reactivity and potency.

N-aryl-3,4-dinitrobenzamide: These compounds have aryl groups instead of benzyl groups and can be used in similar applications but may have different pharmacokinetic properties.

This compound stands out due to its specific substitution pattern, which can influence its reactivity and biological activity, making it a unique and valuable compound for various scientific and industrial applications.

生物活性

N-benzyl-3,4-dinitrobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities against various pathogens, including Mycobacterium tuberculosis (Mtb). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to the nitrogen atom of a dinitrobenzamide moiety. The presence of nitro groups at the 3 and 4 positions enhances its biological activity by enabling interactions with cellular targets.

- Molecular Formula : C₁₄H₁₁N₃O₅

- Molecular Weight : ~301.26 g/mol

The biological activity of this compound primarily involves the inhibition of key enzymes in bacterial cell wall synthesis. The nitro groups are believed to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that disrupt essential cellular processes. Specifically, it targets decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is crucial for mycobacterial cell wall biosynthesis .

Antimycobacterial Activity

This compound has been evaluated for its antitubercular properties. Research indicates that it exhibits potent activity against drug-susceptible strains of Mtb as well as multidrug-resistant strains.

Efficacy Data

A series of studies have reported the minimum inhibitory concentration (MIC) values for this compound against various strains:

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| This compound | 0.0625 | Mycobacterium tuberculosis H37Rv |

| Derivative D6 | <0.016 | Multidrug-resistant Mtb |

These findings suggest that this compound and its derivatives could serve as promising leads for developing new antitubercular agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been investigated for antifungal activity. It has shown effectiveness against various fungal strains such as Candida albicans and Candida krusei. The mechanism behind this antifungal activity is thought to involve interference with cellular processes similar to those observed in bacterial systems .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical and laboratory settings:

- Study on Antitubercular Activity :

- Antifungal Evaluation :

特性

IUPAC Name |

N-benzyl-3,4-dinitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5/c18-14(15-9-10-4-2-1-3-5-10)11-6-7-12(16(19)20)13(8-11)17(21)22/h1-8H,9H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVERVVNTQKMFQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。